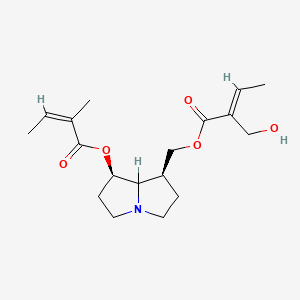
Neosarracine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Neosarracine is a pyrrolizidine alkaloid isolated from the plant Senecio macedonicus. Pyrrolizidine alkaloids are known for their diverse biological activities, including immunomodulatory effects. This compound, along with its stereoisomers, has been studied for its potential therapeutic applications and its unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of neosarracine involves several steps, starting from basic organic compounds. The process typically includes the formation of the pyrrolizidine core structure, followed by the introduction of specific functional groups that characterize this compound. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods: Industrial production of this compound is less common due to its natural abundance in Senecio macedonicus. extraction and purification from the plant material involve solvent extraction, followed by chromatographic techniques to isolate the pure compound .
Analyse Des Réactions Chimiques
Types of Reactions: Neosarracine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding N-oxides, which may exhibit different biological activities.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups, leading to derivatives with varied properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent being introduced, but often involve the use of catalysts and specific solvents.
Major Products: The major products formed from these reactions include various this compound derivatives, each with potentially unique biological activities .
Applications De Recherche Scientifique
Chemistry: As a model compound for studying pyrrolizidine alkaloids and their reactivity.
Biology: Investigated for its immunomodulatory effects and potential to influence immune responses.
Medicine: Explored for its therapeutic potential, particularly in modulating immune functions and possibly in cancer therapy.
Mécanisme D'action
The mechanism of action of neosarracine involves its interaction with specific molecular targets within cells. It is believed to modulate immune responses by influencing the activity of certain enzymes and signaling pathways. The exact molecular targets and pathways are still under investigation, but this compound’s effects on liver enzymes and thymus morphology have been documented .
Comparaison Avec Des Composés Similaires
Sarracine: Another pyrrolizidine alkaloid with similar immunomodulatory activities.
8-Epineosarracine: A stereoisomer of this compound with distinct biological properties.
8-Episarracine: Another stereoisomer with unique chemical characteristics.
Comparison: this compound is unique due to its specific stereochemistry and the resulting biological activities. While similar compounds like sarracine and its stereoisomers share some properties, this compound’s distinct structure allows for unique interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .
Propriétés
Numéro CAS |
136173-26-7 |
|---|---|
Formule moléculaire |
C18H27NO5 |
Poids moléculaire |
337.4 g/mol |
Nom IUPAC |
[(1S,7R,8R)-7-[(E)-2-methylbut-2-enoyl]oxy-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]methyl (Z)-2-(hydroxymethyl)but-2-enoate |
InChI |
InChI=1S/C18H27NO5/c1-4-12(3)17(21)24-15-7-9-19-8-6-14(16(15)19)11-23-18(22)13(5-2)10-20/h4-5,14-16,20H,6-11H2,1-3H3/b12-4+,13-5-/t14-,15-,16-/m1/s1 |
Clé InChI |
YMUQRQKYYOWGPN-MBQDPZAHSA-N |
SMILES |
CC=C(C)C(=O)OC1CCN2C1C(CC2)COC(=O)C(=CC)CO |
SMILES isomérique |
C/C=C(\C)/C(=O)O[C@@H]1CCN2[C@@H]1[C@H](CC2)COC(=O)/C(=C\C)/CO |
SMILES canonique |
CC=C(C)C(=O)OC1CCN2C1C(CC2)COC(=O)C(=CC)CO |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















